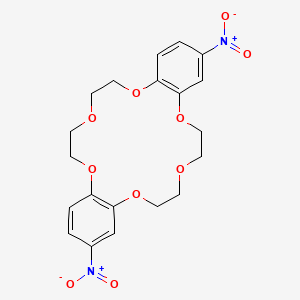

cis-4,4'-Dinitrodibenzo-18-crown-6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

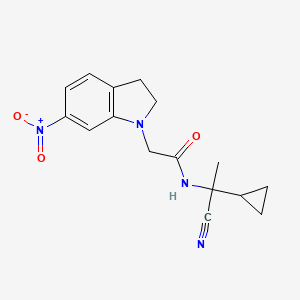

“Cis-4,4’-Dinitrodibenzo-18-crown-6” is a chemical compound with the molecular formula C20H22N2O10 . It is also known by other synonyms such as “4,5’'-DINITRODIBENZO-18-CROWN-6” and "Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,14-dinitro-" .

Synthesis Analysis

The synthesis of this compound involves several steps. It is derived from dibenzo-18-crown-6 ether, which is first nitrated, reduced to the corresponding amine, and subsequently derivatized with NBD . Some new complexes between the cis-4,4’-dinitrodibenzo-18-crown-6 and rare earth chlorides LnCl3 (Ln =Nd, Gd, Yb) were synthesized in acetonitrile .Molecular Structure Analysis

The molecular structure of “cis-4,4’-Dinitrodibenzo-18-crown-6” is characterized by infrared spectroscopy, X-ray diffraction, and thermal analysis (TG and DTA) . The molecular weight of this compound is 450.4 .Chemical Reactions Analysis

The ligand cis-4,4’-dinitrodibenzo-18-crown-6 and its complexes were identified by infrared spectroscopy, X-ray diffraction, and thermal analysis (TG and DTA). A cis-trans isomerisation of the complexed ligand is observed about 148°C when heating the rare earth complex .Scientific Research Applications

Synthesis of Podands and Dibenzo Crown Ethers

- The macrocycle of 4′,4″(5″)-dinitrodibenzo-18-crown-6 ethers can be opened under certain conditions to produce podands. Additionally, this process can lead to the synthesis of previously unknown dinitrodibenzodiazacrown ethers through a one-step ring transformation. This presents a new approach to synthesizing these complex ethers, which are useful in various chemical applications (Dmitrieva et al., 2011).

Formation of Complexes with Rare Earth Elements

- New complexes between cis-4,4′-dinitrodibenzo-18-crown-6 and rare earth chlorides (like Nd, Gd, Yb) have been synthesized. These complexes were identified and analyzed using infrared spectroscopy, X-ray diffraction, and thermal analysis, showing the potential of cis-4,4'-Dinitrodibenzo-18-crown-6 in forming rare earth complexes (Thabet et al., 1998).

Interaction with Rhodium(II) Carboxylate

- The chemical properties of cis-dinitrodibenzo-18-crown-6 have been explored in the context of forming binuclear carboxylate complexes of Rh(II), which are active in various catalytic and biological processes. This indicates the compound's potential in catalysis and possibly in pharmaceutical applications (Guseva & Karimova, 2008).

Polyamide Synthesis

- New polyamides containing dibenzo-18-crown-6 units have been synthesized, demonstrating the compound's utility in polymer science. These polyamides show unique properties in complexing with alkali metal ions, hinting at applications in materials science and ion exchange processes (Jin, Lee, & Kim, 1984).

Adsorption Behavior with Uranium

- The adsorption behaviors of uranium on EDTA-diaminodibenzo-18-crown-6 condensation polymer have been studied. Both the polyether section and carboxyl groups of the compound participate in complexation with uranyl ion, suggesting applications in nuclear waste treatment and recovery processes (An, 1988).

Liquid Crystalline Properties in Polymers

- The liquid crystalline properties of polymers synthesized from cis-diaminodibenzo-18-crown-6 have been analyzed, indicating potential uses in advanced materials with specific optical or mechanical properties (Suliman, Mohammed, & Elhassan, 2012).

Catalytic Reduction of Dibenzo-18-crown-6 Ether

- Research on the catalytic reduction of dibenzo-18-crown-6 ether using colloidal rhodium has shown promising results. This indicates potential applications in stereoselective hydrogenation processes and phase transfer catalysis (Landré et al., 1994).

Phase Transfer Catalysis

- Dibenzo-18-crown-6 lariat ethers have been synthesized and found to be effective phase transfer catalysts, especially in their “light fluorous” forms. This research suggests uses in catalysis and potentially in the development of new, more efficient catalysts (Gourdet et al., 2010).

Complex Formation with Ammonium Ions

- The cis-syn-cis and cis-anti-cis isomers of dicyclohexano-18-crown-6 have been studied for their affinity to complex with various ammonium ions. This research is relevant for understanding the molecular interactions and potential applications in ion-selective materials and sensors (Dearden & Chu, 1997).

Anticonvulsive Activity

- New dibenzo-18-crown-6-derivatives have been synthesized and evaluated for their anticonvulsive activity, suggesting potential pharmaceutical applications (Ivanov, Polishchuk, Karaseva, & Ivanova, 1987).

properties

IUPAC Name |

11,25-dinitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O10/c23-21(24)15-1-3-17-19(13-15)31-11-7-28-8-12-32-20-14-16(22(25)26)2-4-18(20)30-10-6-27-5-9-29-17/h1-4,13-14H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOLKZXHLALNKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCOC3=C(C=CC(=C3)[N+](=O)[O-])OCCO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2729338.png)

![3,5-dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729340.png)

![4-[[(3,4-dichlorophenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2729349.png)

![1,6,7-trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2729353.png)

![N-[4-[(3-Fluorophenyl)methyl]oxan-4-yl]prop-2-enamide](/img/structure/B2729354.png)

![2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol](/img/structure/B2729359.png)

![Methyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2729360.png)